An In-depth Technical Guide on the Molecular Structure and Conformation of N-(Hex-5-en-2-yl)aniline
An In-depth Technical Guide on the Molecular Structure and Conformation of N-(Hex-5-en-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the molecular structure and conformational properties of N-(Hex-5-en-2-yl)aniline. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible databases, this guide leverages data from analogous N-alkenylanilines and established principles of organic chemistry to present a comprehensive analysis. The methodologies and data presented herein serve as a valuable reference for the study of this and related compounds in medicinal chemistry and materials science.
Molecular Structure
N-(Hex-5-en-2-yl)aniline is an organic compound featuring a secondary amine linking an aniline moiety to a hexenyl chain. Its fundamental properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-(Hex-5-en-2-yl)aniline |
| Molecular Formula | C₁₂H₁₇N |
| Molecular Weight | 175.27 g/mol |
| Canonical SMILES | CC(CCC=C)NC1=CC=CC=C1 |
| CAS Number | 25558-17-2 |
The molecular structure consists of a benzene ring monosubstituted with an amino group, which is further substituted with a hex-5-en-2-yl group. The presence of a chiral center at the second carbon of the hexenyl chain and a terminal double bond are key features influencing its stereochemistry and reactivity.
Synthesis
A common and efficient method for the synthesis of N-substituted anilines is reductive amination. This typically involves the reaction of aniline with a suitable ketone or aldehyde, in this case, hex-5-en-2-one, in the presence of a reducing agent.
The following is a representative protocol for the synthesis of N-alkenylanilines via reductive amination, which can be adapted for N-(Hex-5-en-2-yl)aniline.
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Reaction Setup: To a solution of aniline (1.0 eq) and hex-5-en-2-one (1.1 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in portions at room temperature.
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Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(Hex-5-en-2-yl)aniline.
Molecular Conformation
The three-dimensional conformation of N-(Hex-5-en-2-yl)aniline is determined by the rotational freedom around its single bonds, particularly the C-N bond and the C-C bonds of the hexenyl chain. The conformation of the aniline moiety and the orientation of the hexenyl substituent are of particular interest.
The conformational landscape of N-(Hex-5-en-2-yl)aniline can be elucidated through a combination of computational modeling and experimental NMR spectroscopy.
While specific crystallographic data for N-(Hex-5-en-2-yl)aniline is not available, the following tables provide typical bond lengths and angles for analogous chemical environments. These values are derived from crystallographic and computational studies of similar N-substituted anilines and alkenyl chains.
Table 1: Representative Bond Lengths
| Bond | Hybridization | Typical Bond Length (Å) |
| C(ar)-C(ar) | sp²-sp² | 1.39 ± 0.02 |
| C(ar)-N | sp²-sp³ | 1.43 ± 0.02 |
| N-C(alk) | sp³-sp³ | 1.47 ± 0.02 |
| C(alk)-C(alk) | sp³-sp³ | 1.53 ± 0.02 |
| C=C | sp²-sp² | 1.34 ± 0.02 |
| C(ar)-H | sp²-s | 1.09 ± 0.01 |
| C(alk)-H | sp³-s | 1.10 ± 0.01 |
| N-H | sp³-s | 1.01 ± 0.01 |
Table 2: Representative Bond Angles
| Angle | Hybridization | Typical Bond Angle (°) |
| C(ar)-C(ar)-C(ar) | sp²-sp²-sp² | 120 ± 2 |
| C(ar)-N-C(alk) | sp²-sp³-sp³ | 120 ± 5 |
| C(ar)-N-H | sp²-sp³-s | 115 ± 5 |
| C(alk)-N-H | sp³-sp³-s | 110 ± 5 |
| N-C(alk)-C(alk) | sp³-sp³-sp³ | 110 ± 2 |
| C(alk)-C(alk)-C(alk) | sp³-sp³-sp³ | 109.5 ± 2 |
| C(alk)-C=C | sp³-sp²-sp² | 125 ± 3 |
The conformation around the C(ar)-N bond is expected to be influenced by steric hindrance between the hexenyl group and the ortho hydrogens of the aniline ring. The nitrogen atom is likely to have a trigonal pyramidal to trigonal planar geometry, with the degree of planarity depending on the electronic effects and steric bulk of the substituents. The hexenyl chain will adopt staggered conformations to minimize torsional strain.
Experimental Protocols for Structural Characterization
NMR is a powerful technique for elucidating the solution-state structure and conformation of organic molecules.
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
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¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling constants of the hydrogen atoms. This provides information about the electronic environment and connectivity of the protons.
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¹³C NMR: Obtain a one-dimensional carbon NMR spectrum (often proton-decoupled) to identify the chemical shifts of the carbon atoms, indicating the different carbon environments in the molecule.
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2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish correlations between protons (COSY), protons and directly attached carbons (HSQC), and protons and carbons separated by two or three bonds (HMBC). These experiments are crucial for unambiguous assignment of all proton and carbon signals.
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NOESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be conducted to identify protons that are close in space, providing valuable constraints for determining the preferred three-dimensional conformation.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
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Mass Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight.
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Tandem MS (MS/MS): Perform fragmentation analysis on the molecular ion to obtain a characteristic fragmentation pattern, which can help to confirm the molecular structure.
Conclusion
This technical guide provides a foundational understanding of the molecular structure and conformation of N-(Hex-5-en-2-yl)aniline. While direct experimental data is sparse, the use of analogous data and established analytical techniques offers a robust framework for its study. The information presented herein is intended to support further research and development activities involving this and structurally related compounds. For definitive structural and conformational assignment, dedicated experimental studies, including X-ray crystallography and advanced NMR analysis, are recommended.



